molecular formula C17H17N5OS B3022356 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide CAS No. 500119-41-5

2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide

Cat. No.: B3022356
CAS No.: 500119-41-5
M. Wt: 339.4 g/mol
InChI Key: CBCSHGVFQOYMIZ-UHFFFAOYSA-N
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Description

2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide is a specialized chemical building block belonging to the 4,5-disubstituted-1,2,4-triazole class, a scaffold recognized as a privileged structure in medicinal chemistry due to its diverse interactions with biological targets . The core 1,2,4-triazole moiety is a key pharmacophore in several clinical drugs and is known for its hydrogen bonding capacity, rigidity, and solubility, which contribute to high affinity for various enzymes and receptors . This compound serves as a key intermediate for researchers developing new bioactive molecules. Its structure, featuring a free hydrazide group, allows for further derivatization to create a wide array of Schiff bases and other hybrid compounds for structure-activity relationship (SAR) studies . Compounds based on the 4,5-disubstituted-3-mercaptotriazole nucleus are associated with numerous biological activities, making them valuable in early-stage drug discovery . Potential research applications for derivatives of this compound include investigation into antifungal and antibacterial agents, as the 1,2,4-triazole core is a well-documented component of many commercial and experimental antimicrobials . Additionally, the scaffold has shown promise in anticancer research, with some triazole derivatives demonstrated to inhibit cancer cell proliferation . Other explored activities for similar structures include anti-inflammatory, anticonvulsant, and antiviral properties . The synthesis of this compound typically involves S-alkylation of a precursor triazole-thiol intermediate, a common and reliable method for constructing this class of molecules . This product is intended for research purposes in laboratory settings. For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Properties

IUPAC Name

2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c1-12-7-9-13(10-8-12)16-20-21-17(24-11-15(23)19-18)22(16)14-5-3-2-4-6-14/h2-10H,11,18H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCSHGVFQOYMIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601134523
Record name 2-[[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]acetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601134523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500119-41-5
Record name 2-[[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]acetic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500119-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]acetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601134523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of triazole derivatives, which have been extensively studied for their pharmacological properties, including antimicrobial, antifungal, and anticancer activities. The synthesis and characterization of this compound have been reported, but its biological activity remains a critical area of investigation.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Triazole Ring : Starting from 4-methylaniline and other reagents, the triazole ring is constructed via cyclization reactions.
  • Thioether Formation : The incorporation of a thioether group enhances the biological activity by potentially increasing lipophilicity and modulating interactions with biological targets.
  • Hydrazide Functionalization : The acetohydrazide moiety is introduced to yield the final product.

Antimicrobial Activity

Research has demonstrated that compounds containing triazole rings exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Studies have shown that this compound displays moderate activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Antifungal Activity

Triazole derivatives are well-known for their antifungal properties. The compound has been tested against common fungal pathogens, showing promising results:

  • Fungal Inhibition : It has been reported that this compound can inhibit the growth of fungi like Candida albicans, likely through inhibition of ergosterol synthesis, a crucial component of fungal cell membranes .

Anticancer Potential

Recent studies have begun to explore the anticancer potential of triazole derivatives:

  • Cytotoxicity Studies : Preliminary cytotoxicity assays indicate that this compound may induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism includes the activation of caspase pathways and modulation of cell cycle progression .

Data Table: Summary of Biological Activities

Activity TypeTested Organisms/Cell LinesObserved EffectReference
AntibacterialStaphylococcus aureusModerate inhibition
AntibacterialEscherichia coliModerate inhibition
AntifungalCandida albicansSignificant inhibition
AnticancerMCF-7Induces apoptosis
AnticancerHeLaInduces apoptosis

Case Studies

  • Study on Antimicrobial Properties : A comprehensive study evaluated several triazole derivatives for their antimicrobial efficacy. The results indicated that compounds similar to this compound had significant activity against multi-drug resistant strains, highlighting their potential as lead compounds in antibiotic development .
  • Investigation into Anticancer Mechanisms : Research focusing on the anticancer effects revealed that treatment with this compound led to cell cycle arrest at the G0/G1 phase in MCF-7 cells. Further investigations showed an increase in reactive oxygen species (ROS) production, suggesting oxidative stress as a mechanism for inducing apoptosis .

Scientific Research Applications

Synthesis of the Compound

The synthesis of 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide involves several steps:

  • Starting Materials : The compound is synthesized from 4-methylaniline through a series of reactions including hydrazinecarbothioamide formation and cyclization to produce the triazole ring structure.
  • Key Reactions :
    • S-thioacylation : The introduction of the thio group is crucial for the biological activity of the compound.
    • Hydrazone Formation : The final step involves the formation of the hydrazone linkage which is essential for its activity.

Antifungal Properties

Research indicates that compounds containing triazole moieties exhibit antifungal activities. The specific compound under discussion has shown promising results against various fungal strains, potentially serving as a lead compound for antifungal drug development .

Anticancer Activity

Triazole derivatives have been extensively studied for their anticancer properties. Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound has demonstrated broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria. This suggests its potential application in developing new antibiotics or as an additive in agricultural formulations to combat plant pathogens .

Drug Development

Given its diverse biological activities, this compound could serve as a scaffold for the development of new pharmaceuticals targeting fungal infections and cancers. The modification of functional groups on the triazole ring could enhance efficacy and selectivity.

Structure-Activity Relationship (SAR) Studies

The structural features of this compound make it an ideal candidate for SAR studies to identify more potent derivatives with improved pharmacological profiles.

Pesticide Development

The antimicrobial properties suggest potential use in agricultural pesticides to protect crops from fungal infections and bacterial diseases. Research into its efficacy in field conditions could lead to new biopesticides that are less harmful to the environment compared to traditional chemical pesticides.

Polymer Chemistry

The incorporation of triazole-based compounds into polymer matrices can enhance material properties such as thermal stability and resistance to degradation. This opens avenues for developing advanced materials with specialized applications in coatings or composites.

Antifungal Efficacy Study

A study conducted on various fungal strains demonstrated that this compound exhibited significant antifungal activity compared to standard antifungal agents, suggesting its potential as a lead compound in antifungal drug design .

Antimicrobial Activity Evaluation

In vitro tests showed that the compound effectively inhibited the growth of several pathogenic bacteria, indicating its promise as an antimicrobial agent in both clinical and agricultural settings .

Comparison with Similar Compounds

Structural Analogues

Key structural analogs differ in substituents on the triazole ring, phenyl groups, or hydrazone moieties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Selected Analogues
Compound Name / ID Substituents (R1, R2, R3) Biological Activity Key Findings
Target Compound R1 = 4-methylphenyl, R2 = phenyl, R3 = H (unmodified hydrazide) Limited direct data; inferred from analogs Hypothesized moderate cytotoxicity and antimicrobial activity based on structural similarity
Compound 4 R1 = phenyl, R2 = phenylaminoethyl, R3 = 2-oxoindolin-3-ylidene Anticancer (melanoma IGR39) IC50: 8.2 µM; high selectivity for cancer cells
Compound 10 R1 = phenyl, R2 = phenylaminoethyl, R3 = 4-(dimethylamino)benzylidene Antimetastatic Inhibited migration in MDA-MB-231 and Panc-1 cells; selectivity index >10
5m R1 = pyridin-4-yl, R2 = butylthio Antimicrobial MIC: 31.3–500 µg/mL against Gram-positive bacteria
N′-(4-hydroxybenzylidene) derivative R1 = allyl, R2 = toluidinomethyl, R3 = 4-hydroxybenzylidene Not reported Structural similarity suggests potential antifungal activity

Impact of Substituents on Activity

  • Electron-Withdrawing Groups (EWGs): Derivatives with nitro (e.g., Compound 6 ) or trifluoromethyl groups exhibit enhanced cytotoxicity, likely due to increased electrophilicity and interaction with cellular nucleophiles .
  • Heterocyclic Moieties: Pyridine (e.g., 5m ) or indolinone (e.g., Compound 4 ) substituents often correlate with improved antimicrobial or anticancer activity due to π-π stacking or hydrogen bonding with targets.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclization of thiosemicarbazide precursors. For example, refluxing 2-thiophenecarboxylic acid hydrazide with phenylisothiocyanate in ethanol forms a thiosemicarbazide intermediate, which undergoes intramolecular cyclization under basic (alkali) or acidic conditions to yield the triazole-thiol core . Subsequent alkylation or Mannich base formation (using formaldehyde and secondary amines) introduces the acetohydrazide moiety . Yield optimization requires precise control of stoichiometry (equimolar ratios of reagents) and reaction time (6–12 hours under reflux) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • Elemental analysis : Confirms molecular formula purity (e.g., C, H, N content within ±0.3% of theoretical values) .
  • IR spectroscopy : Identifies key functional groups (e.g., N–H stretching at 3200–3300 cm⁻¹ for hydrazide, C=S at 650–750 cm⁻¹) .
  • HPLC : Validates purity (>95%) and detects degradation products under stressed conditions (e.g., acidic/alkaline hydrolysis) .
  • Chromatographic methods : Thin-layer chromatography (TLC) with silica gel GF254 plates and ethanol:chloroform (3:7) as mobile phase monitors reaction progress .

Q. What biological activities have been reported for this compound and its analogs?

  • Methodological Answer :

  • Antimicrobial activity : Analogs with furan or thiophene substituents show moderate inhibition against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL) in broth microdilution assays .
  • Antifungal activity : Mannich base derivatives exhibit enhanced activity due to improved solubility and membrane permeability .
  • Structure-activity trends : Electron-withdrawing groups (e.g., –Cl) on the phenyl ring increase potency, while bulky substituents reduce bioavailability .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data across different studies?

  • Methodological Answer : Discrepancies often arise from variations in assay protocols. For example:

  • Strain specificity : Use standardized microbial strains (e.g., ATCC collections) and include positive controls (e.g., ciprofloxacin for bacteria) .
  • Solvent effects : DMSO concentrations >1% may inhibit microbial growth; use vehicle controls .
  • Byproduct interference : Purify compounds via recrystallization (ethanol/THF) to remove synthetic byproducts (e.g., unreacted hydrazines) that skew activity data .

Q. What strategies exist for modifying the triazole core to enhance pharmacological properties?

  • Methodological Answer :

  • N-substitution : Introducing methylpiperazine or pyridyl groups improves water solubility and bioavailability. For instance, 4-amino-5-pyridin-4-yl analogs show 2-fold higher LogP values than phenyl derivatives .
  • Tautomerism modulation : Stabilizing the thione tautomer (via alkylation at S-position) enhances reactivity in nucleophilic substitution reactions .
  • Salt formation : Sodium or potassium salts of thioacetic acid derivatives increase solubility for in vivo studies .

Q. How does solvent choice impact the synthesis and stability of this compound?

  • Methodological Answer :

  • Polar aprotic solvents (DMF, DMSO) : Accelerate cyclization but may degrade hydrazide moieties under prolonged heating .
  • Ethanol/water mixtures : Ideal for Mannich base formation, providing a balance between solubility and reaction rate .
  • Stability studies : Under accelerated conditions (40°C/75% RH), the compound degrades via hydrolysis of the thioacetate bond, forming 4-methylphenyl-triazole-thiol and acetohydrazide fragments. Mass balance studies confirm 100% recovery of degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide

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